phosphoprotein p65
Description
Properties
CAS No. |
128868-76-8 |
|---|---|
Molecular Formula |
C42H31N3 |
Synonyms |
phosphoprotein p65 |
Origin of Product |
United States |
Scientific Research Applications
Role in Cancer Research
Phosphorylation of p65 is a common event in various cancers, particularly head and neck squamous cell carcinoma (HNSCC). Studies have shown that approximately 75% of HNSCC samples exhibit aberrant phosphorylation of p65 at Serine 276 by protein kinase A (PKA), which is linked to malignant phenotypes and gene transactivation . This phosphorylation enhances NF-κB transcriptional activity, promoting tumor growth and survival. Inhibition of this phosphorylation pathway has been explored as a potential therapeutic strategy.
Case Study: Inhibition of PKA in HNSCC
- Objective : To investigate the effects of PKA inhibition on cell proliferation and NF-κB activity.
- Methodology : Utilized PKA inhibitors and siRNA knockdown techniques to assess changes in NF-κB-dependent gene expression.
- Findings : Inhibition of PKA led to reduced cell proliferation and altered NF-κB activity, suggesting potential therapeutic targets in HNSCC .
Inflammation and Immune Response
p65 is also pivotal in mediating inflammatory responses. Post-translational modifications, such as phosphorylation at Serine 276 and Threonine 254, modulate its activity in response to cytokines like tumor necrosis factor-alpha (TNF-α). For instance, TNF-α stimulation leads to T254 phosphorylation, which enhances p65 stability and nuclear accumulation, thereby increasing transcriptional activation of pro-inflammatory genes .
Case Study: TNF-α Induced Phosphorylation
- Objective : To understand the impact of TNF-α on p65 phosphorylation dynamics.
- Methodology : Analyzed the phosphorylation status of p65 in macrophages following TNF-α treatment.
- Findings : Enhanced phosphorylation correlated with increased transcriptional activity of NF-κB target genes involved in inflammation .
Therapeutic Manipulation
Given its central role in various diseases, targeting p65 phosphorylation presents a promising therapeutic avenue. For example, isolie, a compound derived from Nelumbo nucifera, has been shown to induce dephosphorylation of p65 at Serine 536, leading to apoptosis in hepatocellular carcinoma (HCC) cells without affecting normal hepatocytes . This highlights the potential for developing selective therapies that modulate p65 activity.
Case Study: Isolie's Effects on HCC
- Objective : To explore the therapeutic potential of isolie in HCC.
- Methodology : Investigated the mechanism by which isolie induces p65 dephosphorylation.
- Findings : Isolie promotes apoptosis through PP2A-mediated dephosphorylation of p65, suggesting its utility as a targeted therapy for HCC .
Summary Table of Key Findings
| Application Area | Key Findings | Potential Implications |
|---|---|---|
| Cancer Research | Phosphorylation at Ser276 enhances tumor growth; PKA inhibition reduces proliferation | Targeting p65 phosphorylation may provide new cancer therapies |
| Inflammation | TNF-α induces T254 phosphorylation, enhancing pro-inflammatory gene expression | Modulating p65 activity could help manage inflammatory diseases |
| Therapeutic Manipulation | Isolie induces dephosphorylation at Ser536 leading to apoptosis in HCC cells | Selective therapies targeting p65 could improve treatment outcomes |
Comparison with Similar Compounds
Comparative Analysis with Similar Phosphoproteins
Structural and Functional Comparison
Table 1: Phosphorylation Sites and Pathways of Key Phosphoproteins
Key Findings:
- p65 vs. p50 (NF-κB) : While both are NF-κB subunits, p65 is transcriptionally active, whereas p50 lacks a transactivation domain and often represses genes. Phosphorylation of p65 at Ser536 is essential for RNA Polymerase II recruitment, a feature absent in p50 .
- p65 vs. c-JUN (AP-1) : Both regulate inflammation, but c-JUN phosphorylation at Ser63 is MAPK-dependent, unlike p65’s IKK/TNF-α-driven modifications .
- p65 vs. IκBα : IκBα phosphorylation at Ser32/36 triggers its degradation, releasing p65 for nuclear entry. This contrasts with p65 phosphorylation, which directly enhances transcriptional activity .
Disease-Specific Roles
Table 2: Disease Associations and Therapeutic Targeting
Key Findings:
- Cancer: p65 is a non-invasive biomarker for tumor detection , while ERK1/2 drives metastasis. Inhibitors like compound 5b selectively target p65 phosphorylation in breast cancer .
- Inflammation : p65 phosphorylation precedes STAT1 activation in viral infections, highlighting its upstream regulatory role .
Research Advancements and Challenges
Preparation Methods
Immunoprecipitation-Based Isolation of Phosphorylated p65
Immunoprecipitation (IP) remains a cornerstone for isolating phosphorylated p65 from cellular extracts. The protocol typically involves stimulating cells with tumor necrosis factor-α (TNF-α) to induce phosphorylation, followed by lysis in buffers containing protease and phosphatase inhibitors to preserve post-translational modifications . For example, THP-1 monocytic leukemia cells treated with TNF-α exhibit enhanced p65 phosphorylation, which is immunoprecipitated using anti-p65 antibodies conjugated to protein A/G beads . Post-IP, tryptic digestion is performed directly on antibody-bound beads to minimize sample loss, yielding peptides for downstream phosphoproteomic analysis .
A critical advancement is the use of polymer-oxotitanium (Au-P-oxoTi) films for on-plate phosphopeptide enrichment. This technique captures mono- and multi-phosphorylated peptides from complex digests, enabling MALDI-MS/MS identification of nine p65-associated phosphopeptides in TNF-α-stimulated cells . Notably, semiquantitative MALDI-MS revealed a 4- to 8-fold increase in phosphorylated p65 levels post-stimulation . Inhibitor studies further demonstrated that H89, a MSK1 kinase inhibitor, abolishes TNF-α-induced phosphorylation at Ser276, highlighting the method’s utility in mapping kinase-specific modifications .
Recombinant Expression and Purification of p65
Recombinant p65 is indispensable for structural and biochemical studies. Two bacterial expression strategies have been optimized: (1) co-expression of p50 and p65 subunits using a dual ribosomal binding site vector, and (2) separate expression followed by mixed refolding . The co-expression method yields 15 mg/L of p50/p65 heterodimer with >95% purity, while refolding achieves 10 mg/L at 90% purity . Both approaches produce crystallizable protein, validated by electrophoretic mobility shift assays confirming DNA-binding activity .
Table 1: Recombinant p65 Expression and Purification Yields
| Method | Expression System | Yield (mg/L) | Purity (%) | DNA-Binding Affinity (Kd, nM) |
|---|---|---|---|---|
| Co-expression | E. coli BL21 | 15 | >95 | 2.4 ± 0.3 |
| Mixed refolding | E. coli BL21 | 10 | 90 | 3.1 ± 0.5 |
Chromatographic Purification Using Phosphoprotein-Specific Kits
Commercial kits, such as the QIAGEN PhosphoProtein Purification Kit, streamline the isolation of phosphorylated p65 via metal-ion affinity chromatography. The protocol involves lysing cells in CHAPS-based buffer, followed by binding to a column functionalized with immobilized metal ions that selectively retain phosphoproteins . Nuclear extracts from TNF-α-stimulated cells yield three elution fractions, with the third fraction containing the highest phosphorylated p65 concentration . Subsequent ultrafiltration using 10-kDa molecular weight cut-off (MWCO) devices concentrates samples 10-fold, achieving 50 µL final volumes suitable for SDS-PAGE or Western blot . For 2D gel analysis, repeated desalting with Tris-Cl buffer (pH 7.0) is essential to remove contaminants .
Phosphopeptide Enrichment Techniques for p65 Analysis
Phosphopeptide enrichment is critical for MS-based phosphorylation site mapping. The SOP-Phos workflow integrates cell lysis, digestion, and titanium dioxide (TiO2) bead-based enrichment into a single tube, reducing processing time to 4 hours . This method achieves 80% phosphopeptide recovery from 1 µg of HeLa cell digest, outperforming conventional multi-step protocols . Alternatively, Au-P-oxoTi films enable on-plate enrichment using 1 µL of digest, compatible with low-abundance samples . Both techniques exhibit high specificity, with <5% non-phosphopeptide carryover .
Table 2: Comparison of Phosphopeptide Enrichment Techniques
| Method | Enrichment Efficiency (%) | Processing Time | Sample Input | Identified Phosphosites |
|---|---|---|---|---|
| Au-P-oxoTi films | 92 ± 3 | 2 hours | 1 µL | 9 p65-associated sites |
| SOP-Phos TiO2 beads | 88 ± 5 | 4 hours | 1 µg | 12 global sites |
Electrophoretic Separation with Phos-tag Gels
Phos-tag™ acrylamide gels resolve phosphorylated and non-phosphorylated p65 isoforms via metal affinity retardation. A 50 µM Phos-tag gel separates TNF-α-induced p65 phosphorylated at Ser536 (retarded band) from unmodified p65 . This method requires minimal sample preparation and is compatible with Western blotting, enabling rapid assessment of phosphorylation status .
Cell Stimulation and Lysis Optimization
Cell stimulation protocols profoundly impact p65 phosphorylation. Treating L929sA fibroblasts with 10 ng/mL TNF-α for 15 minutes induces maximal Ser276 phosphorylation, detectable via [32P]orthophosphate labeling and autoradiography . Lysis buffers must contain 1% CHAPS, 20 mM β-glycerophosphate, and 1 mM sodium orthovanadate to inhibit phosphatases . Nuclear extraction is preferred for studying transcriptional activity, whereas whole-cell lysates suffice for ubiquitination studies .
Q & A
Basic Research Questions
Q. What are the standard methods for detecting phosphorylation of NF-κB p65 in cellular models?
- Methodology :
- Western Blot : Use phospho-specific antibodies (e.g., anti-p65 Ser536 or Ser276) after subcellular fractionation to separate nuclear and cytosolic fractions. Normalize nuclear p65 to TBP or Lamin B1, and cytosolic p65 to GAPDH or tubulin .
- Flow Cytometry : Fix cells with paraformaldehyde, permeabilize with saponin, and use intracellular staining with phospho-p65 antibodies. Normalize phospho-p65 signals to total p65 levels .
- Multiplex Assays : Utilize AlphaLISA® or SureFire® kits for simultaneous detection of phospho-p65 and other targets in small sample volumes (e.g., 10 µL/well) .
Q. What controls are essential when assessing p65 nuclear translocation via Western blot?
- Critical Controls :
- Fractionation Purity : Validate nuclear/cytosolic separation using markers like Lamin B1 (nuclear) and GAPDH (cytosolic) .
- Stimulation Controls : Include unstimulated cells and positive controls (e.g., PMA or TNF-α) to confirm pathway activation .
- Antibody Specificity : Use knockout cell lines or peptide competition to verify antibody specificity .
Q. How to validate antibodies for specific phospho-p65 residues like Ser536?
- Validation Steps :
- Peptide Blocking : Pre-incubate antibodies with phosphorylated peptides to confirm signal loss.
- Positive/Negative Controls : Test in cell lines with known phosphorylation status (e.g., TNF-α-stimulated vs. unstimulated) .
- Cross-Reactivity Checks : Ensure antibodies do not detect non-target phosphoproteins (e.g., Golgi p65) by comparing Western blot bands in subcellular fractions .
Advanced Research Questions
Q. How can researchers multiplex phospho-p65 detection with other signaling targets in limited sample volumes?
- Approach :
- Use AlphaLISA® SureFire® Ultra™ Multiplex kits, which allow simultaneous detection of two phosphoproteins (e.g., phospho-p65 and phospho-AKT) in a single well. Optimize lysate volumes (10 µL) and plate reader settings for high sensitivity .
- Combine with Luminex® bead-based assays for cytokine profiling alongside phosphorylation analysis .
Q. How to resolve discrepancies in p65 phosphorylation levels across studies using different cell lines or stimulation conditions?
- Analysis Strategies :
- Site-Specific Effects : Phosphorylation at Ser536 (pro-inflammatory signaling) vs. Ser276 (CBP recruitment) may vary with stimuli (e.g., NTHi vs. PMA) .
- Cell-Type Specificity : Primary monocytes vs. immortalized lines may show differential IκB degradation kinetics or feedback mechanisms .
- Time-Course Experiments : Monitor phosphorylation dynamics at multiple time points (e.g., 15 min to 24 hr post-stimulation) .
Q. What strategies are effective for inhibiting NF-κB p65 activity in mechanistic studies?
- Targeted Inhibition :
- Genetic Knockdown : Use siRNA or shRNA targeting p65; validate via Western blot and functional assays (e.g., luciferase reporters) .
- Pharmacological Inhibitors : BAY11-7082 (IκBα stabilization) or SLPI (competitive binding to NF-κB consensus sites) .
- Dominant-Negative Mutants : Overexpress p65 mutants lacking transactivation domains to block transcriptional activity .
Q. How to address technical variability in phosphoprotein detection across laboratories?
- Standardization Measures :
- Inter-Laboratory Proficiency Testing : Follow protocols from institutes like the Institute for Interlaboratory Studies, including sample homogenization and reporting guidelines .
- Reference Materials : Use standardized cell lysates with known phospho-p65 levels for assay calibration .
Data Contradiction Analysis
Q. Why do studies report conflicting roles for p65 phosphorylation in tumor progression?
- Key Considerations :
- Context-Dependent Signaling : In hepatocellular carcinoma, p65 phosphorylation promotes pro-survival genes, while in lung adenocarcinoma, it may enhance chemosensitivity via cross-talk with AKT .
- Technical Variability : Differences in antibody specificity (e.g., Ser536 vs. Ser276) or fractionation protocols can alter results .
Methodological Reference Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
